Benzeneethanol, 4-(acetyloxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 4-(acetyloxy)- typically involves the acetylation of benzeneethanol. One common method is the reaction of benzeneethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Benzeneethanol, 4-(acetyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzeneethanol, 4-(acetyloxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it back to benzeneethanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields benzeneethanol.
Substitution: Results in various substituted benzeneethanol derivatives
Scientific Research Applications
Benzeneethanol, 4-(acetyloxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanol, 4-(acetyloxy)- involves its interaction with various molecular targets. In biological systems, it may act by inhibiting or activating specific enzymes or receptors. The acetoxy group can be hydrolyzed to release acetic acid and benzeneethanol, which can then participate in further biochemical reactions. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Benzeneethanol: The parent compound without the acetoxy group.
4-Hydroxybenzeneethanol: A hydroxylated derivative.
4-Methoxybenzeneethanol: A methoxylated derivative.
Uniqueness: Benzeneethanol, 4-(acetyloxy)- is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
[4-(2-hydroxyethyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXTZJHRRIQLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343012 | |
Record name | Benzeneethanol, 4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60037-43-6 | |
Record name | Benzeneethanol, 4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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